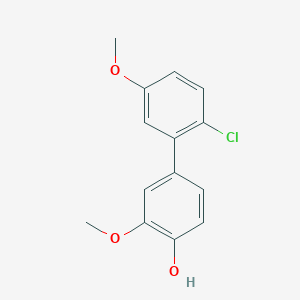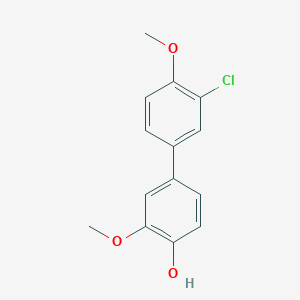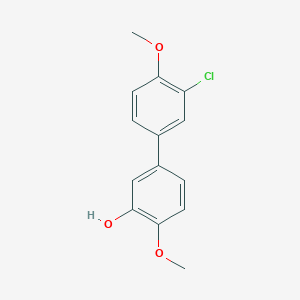
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% (5-CMPMP) is a phenolic compound with a wide range of uses in chemical synthesis, scientific research applications, and laboratory experiments. It is a highly functionalized molecule with a phenolic group containing a chlorine atom, a methoxy group, and two methoxyphenol groups. 5-CMPMP is a versatile compound that has many advantages and limitations for laboratory experiments.
Wirkmechanismus
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% acts as a proton donor, donating a proton to a nucleophile to form a new bond. This mechanism is known as proton transfer. The proton transfer reaction is facilitated by the presence of the chlorine atom, which acts as an electron-withdrawing group. The phenolic group of 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% also acts as an electron-donating group, allowing the molecule to interact with nucleophiles.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has antioxidant and anti-inflammatory properties. It has also been shown to reduce the growth of cancer cells and inhibit the formation of new blood vessels, which can be beneficial in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is a highly functionalized molecule, which makes it useful for synthesizing a wide range of compounds. It is also relatively inexpensive and easy to acquire. However, it can be difficult to purify and can be toxic in large amounts.
Zukünftige Richtungen
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has many potential future directions. It can be used as a reagent in the synthesis of new compounds with potential medicinal applications. It can also be used as an antioxidant and anti-inflammatory agent in the treatment of diseases. Additionally, it can be used to study the mechanism of proton transfer and its effects on biochemical and physiological processes. Finally, it can be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized through a three-step reaction process. The first step involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-methoxyphenol in the presence of potassium carbonate and a base catalyst. This reaction produces a substituted phenol. The second step involves the oxidation of the substituted phenol with pyridinium chlorochromate (PCC) to give the desired 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% product. The third step involves the purification of the 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% product by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been widely used in scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 1,2-diphenylethylenediamine, 1,2-diphenylethylenediamine dihydrochloride, and 1,2-diphenylethylenediamine hydrochloride. It has also been used as a reagent in the synthesis of various compounds with potential medicinal applications, such as 1,2-diphenylethylenediamine, 1,2-diphenylethylenediamine dihydrochloride, and 1,2-diphenylethylenediamine hydrochloride.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQLOLUVIAFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685674 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261922-51-3 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


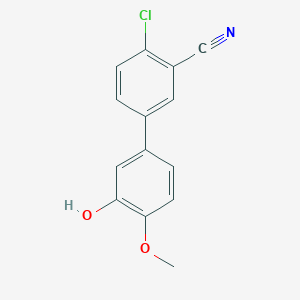
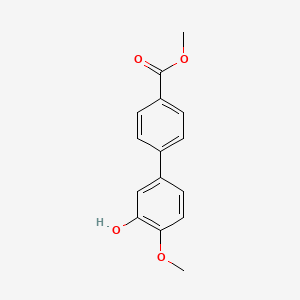
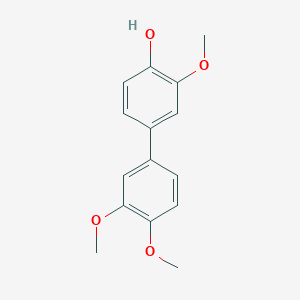
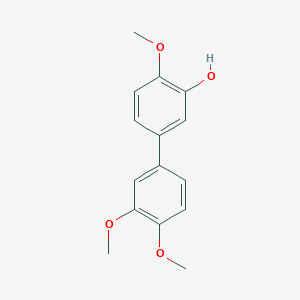
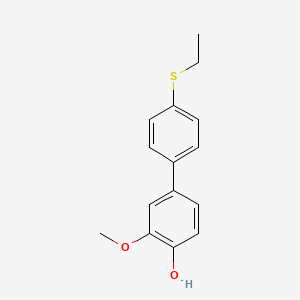
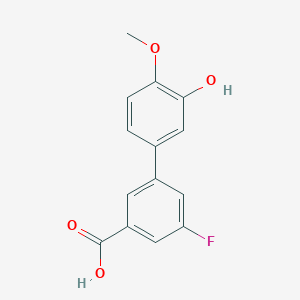

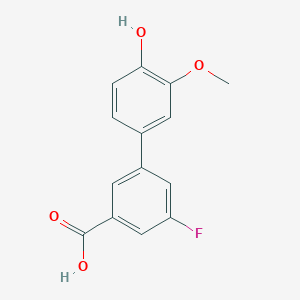
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)
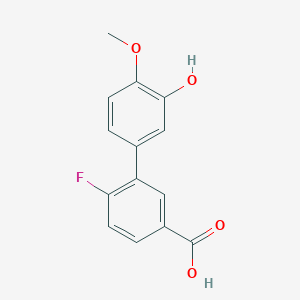
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)
